molecular formula C9H9F2NO4 B1427132 2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene CAS No. 1203662-90-1

2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene

Cat. No. B1427132
Key on ui cas rn: 1203662-90-1
M. Wt: 233.17 g/mol
InChI Key: DQGCXNOSRFPHCV-UHFFFAOYSA-N
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Patent
US08841462B2

Procedure details

A solution of 2,6-difluoro-3-nitro-benzaldehyde (9.0 g, 48.1 mmol), p-toluenesulfonic acid monohydrate (183 mg, 0.962 mmol), trimethylorthoformate (3.5 ml, 32.4 mmol) and methanol (200 ml) was heated at reflux for 4 hours. The reaction mixture was allowed to cool to room temperature and then concentrated in vacuo. The resultant residue was dissolved in DCM (250 mL) and washed with a mixture of water (200 mL) and saturated NaHCO3 solution (50 mL). The organic layer was dried (Na2SO4) and concentrated in vacuo to yield the title compound (10.83 g, 97%). 1H NMR (DMSO-d6, 300 MHz): 8.28 (1 H, ddd, J=9.34, 8.48, 5.51 Hz), 7.39 (1 H, td, J=9.34, 1.81 Hz), 5.66 (1 H, s), 3.40 (6 H, s).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
183 mg
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[C:6]([F:13])[C:3]=1C=O.[CH3:14][O:15][CH:16](OC)[O:17][CH3:18]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.CO>[CH3:14][O:15][CH:16]([O:17][CH3:18])[C:3]1[C:2]([F:1])=[C:9]([N+:10]([O-:12])=[O:11])[CH:8]=[CH:7][C:6]=1[F:13] |f:2.3|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
FC1=C(C=O)C(=CC=C1[N+](=O)[O-])F
Name
Quantity
3.5 mL
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
183 mg
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resultant residue was dissolved in DCM (250 mL)
WASH
Type
WASH
Details
washed with a mixture of water (200 mL) and saturated NaHCO3 solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1F)[N+](=O)[O-])F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.83 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 143.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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